2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans-

Lipophilicity Membrane permeability ADME

2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans- (CAS 78473-70-8), commonly catalogued as 3,4-Bismethoxy rac Enterolactone or enterolactone dimethyl ether, is a synthetic dibenzylbutyrolactone lignan with molecular formula C₂₀H₂₂O₄ and exact mass 326.15200 g/mol. It is the fully O-methylated derivative of the mammalian lignan enterolactone, wherein both meta-phenolic hydroxyl groups are replaced by methoxy substituents, yielding zero hydrogen bond donors (HBD = 0), a polar surface area (PSA) of 44.76 Ų, and a measured LogP of 3.28.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 78473-70-8
Cat. No. B134697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans-
CAS78473-70-8
Synonyms(3R,4R)-rel-Dihydro-3,4-bis[(3-methoxyphenyl)methyl]-2(3H)-furanone;  trans-Dihydro-3,4-bis[(3-methoxyphenyl)methyl]-2(3H)-furanone
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2COC(=O)C2CC3=CC(=CC=C3)OC
InChIInChI=1S/C20H22O4/c1-22-17-7-3-5-14(10-17)9-16-13-24-20(21)19(16)12-15-6-4-8-18(11-15)23-2/h3-8,10-11,16,19H,9,12-13H2,1-2H3/t16-,19+/m1/s1
InChIKeyRLYSAJZJSSKQCM-APWZRJJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8): Physicochemical Identity and Compound-Class Context for Procurement Decisions


2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans- (CAS 78473-70-8), commonly catalogued as 3,4-Bismethoxy rac Enterolactone or enterolactone dimethyl ether, is a synthetic dibenzylbutyrolactone lignan with molecular formula C₂₀H₂₂O₄ and exact mass 326.15200 g/mol . It is the fully O-methylated derivative of the mammalian lignan enterolactone, wherein both meta-phenolic hydroxyl groups are replaced by methoxy substituents, yielding zero hydrogen bond donors (HBD = 0), a polar surface area (PSA) of 44.76 Ų, and a measured LogP of 3.28 . The compound is supplied as a racemic trans mixture, typically appearing as a colourless to pale yellow thick oil, and is primarily used as a reference standard, synthetic intermediate, and pharmacological tool compound for structure–activity relationship (SAR) studies within the enterolignan family [1].

Why Enterolactone and 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) Cannot Be Interchanged: Structural Rationale for Differentiated Procurement


Although both enterolactone (CAS 78473-71-9) and its 3,4-bismethoxy derivative share an identical dibenzylbutyrolactone scaffold, substitution of the two phenolic –OH groups with –OCH₃ fundamentally alters each compound's physicochemical and biological interaction profile. The bismethoxy derivative possesses zero hydrogen bond donors versus two for enterolactone, a ~43% increase in LogP (3.28 vs. 2.29), and a ~33% reduction in polar surface area (44.76 vs. 66.76 Ų) . These differences translate into measurably distinct membrane permeability, metabolic stability, and target engagement behaviour. Critically, phenolic hydroxyl groups are essential for aromatase inhibition, Na⁺,K⁺-ATPase interaction, and antioxidant radical-scavenging activity within this lignan class; their methylation predictably attenuates or abolishes these pharmacological activities while enhancing lipophilicity-driven properties [1]. Consequently, the two compounds are not interchangeable for either analytical reference applications—where chromatographic retention and ionization efficiency differ markedly—or for biological assays where hydroxyl-mediated target engagement is required.

Head-to-Head Quantitative Differentiation Evidence for 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) Versus Enterolactone and Structural Analogs


Lipophilicity and Passive Membrane Permeability: LogP and PSA Differentiation vs. Enterolactone

Direct comparison of calculated and experimentally derived physicochemical parameters demonstrates that 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) is substantially more lipophilic than its parent compound enterolactone (CAS 78473-71-9). The target compound exhibits a LogP of 3.28 and a topological polar surface area (tPSA) of 44.76 Ų, whereas enterolactone has a LogP of 2.29 and a tPSA of 66.76 Ų [1]. Furthermore, the target compound possesses zero hydrogen bond donors (HBD = 0) compared to two for enterolactone (HBD = 2) [1]. The LogP differential of +0.99 log units corresponds to an approximately 10-fold increase in octanol–water partition coefficient, while the PSA reduction of ~33% places the target compound well below the 60 Ų threshold commonly associated with favorable oral absorption, in contrast to enterolactone which exceeds this threshold .

Lipophilicity Membrane permeability ADME Physicochemical profiling

Na⁺,K⁺-ATPase Inhibitory Activity: Class-Level SAR Evidence That O-Methylation Attenuates Cardiac Glycoside-Like Activity

Although no direct head-to-head comparison between the bis-methylated target compound and enterolactone in the same Na⁺,K⁺-ATPase assay has been published, class-level SAR inference from closely related monomethyl and parent compounds provides a quantitative trend. Enterolactone inhibits Na⁺,K⁺-ATPase in human heart membranes with an IC₅₀ of approximately 1.5 × 10⁻⁴ M (150 µM) and displaces [³H]-ouabain binding from human heart with the same IC₅₀ [1]. The monomethyl analog 3-O-methylenterolactone inhibits the Na⁺,K⁺-pump in human erythrocytes with an IC₅₀ of approximately 5–9 × 10⁻⁴ M (500–900 µM), representing a 3- to 6-fold reduction in potency relative to enterolactone [2]. The bis-methyl target compound (CAS 78473-70-8), lacking both phenolic hydroxyl groups, would be expected—based on this SAR trajectory—to exhibit further reduced or negligible Na⁺,K⁺-ATPase inhibitory activity, consistent with the established requirement of phenolic hydrogen bonding for cardiac glycoside-like target engagement in this lignan series.

Na⁺,K⁺-ATPase Endogenous digitalis-like activity SAR Cardiotonic steroid

Aromatase (CYP19) Inhibition: Quantitative Evidence That Phenolic Hydroxyl Groups Are Required for Activity

In a directly comparative study using human preadipocyte aromatase assays, enterolactone and its theoretical biosynthetic precursors—which differ systematically in their phenolic hydroxyl and methoxy substitution patterns—exhibited markedly different aromatase inhibitory potencies. Enterolactone (bearing two meta-phenolic –OH groups) inhibited aromatase with a Ki of 14.4 µM. Its partially demethoxylated/demethylated precursors, 3′-demethoxy-3-O-demethylmatairesinol (DMDM) and didemethoxymatairesinol (DDMM), showed enhanced inhibitory potency with Ki values of 5.0 µM and 7.3 µM, respectively [1]. All inhibitions were competitive in nature. The fully O-methylated target compound (CAS 78473-70-8), lacking both free phenolic hydroxyl groups, falls structurally outside the active pharmacophore for aromatase inhibition demonstrated in this study. The Ki value for the synthetic bismethoxy compound is expected to be substantially higher (>10-fold) than that of enterolactone, consistent with the SAR principle that at least one free phenolic –OH is required for competitive binding to the aromatase active site [1].

Aromatase inhibition CYP19 Estrogen synthetase Breast cancer chemoprevention SAR

Antioxidant Activity: Methoxy vs. Hydroxy Substitution Dictates Radical-Scavenging Mechanism and Potency

Two independent lines of evidence establish the critical role of aromatic methoxy vs. hydroxy substitution in modulating lignan antioxidant activity. First, Niemeyer et al. (2003) demonstrated using the FRAP assay that plant lignans (bearing 3-methoxy-4-hydroxy substitution) exhibit significantly higher antioxidant activity than mammalian lignans enterolactone and enterodiol (bearing only meta-hydroxy groups), and that 2-methoxy-p-cresol (model for plant lignans) is a far stronger antioxidant than m-cresol (model for mammalian lignans), directly attributing the differential activity to the aromatic methoxy group [1]. Second, Najafi (2013) performed DFT calculations on ortho- and meta-substituted enterolactone derivatives and established that electron-donating group (EDG) substituents—including methoxy—decrease bond dissociation enthalpy (BDE) and ionization potential (IP) while increasing proton affinity (PA), thereby shifting the dominant antioxidant mechanism from HAT (hydrogen atom transfer) toward SPLET (sequential proton loss electron transfer) in polar media [2]. For the target compound bearing two meta-methoxy substituents and zero phenolic –OH groups, no HAT pathway is available (no phenolic H to donate), and all antioxidant capacity must proceed through the less efficient electron-transfer-only mechanism, fundamentally differentiating its radical-scavenging profile from that of enterolactone.

Antioxidant Bond dissociation enthalpy Radical scavenging DFT Lignan SAR

Validated Synthetic Intermediate: Patent-Documented Role as the Penultimate Precursor in Enterolactone Manufacturing

European Patent EP 1472239 A1 (WO 03066616A1) explicitly identifies bis-3,3′-O-methylenterolactone—which is chemically identical to 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8)—as the key penultimate intermediate ('Compound C') in a scalable, three-step process for manufacturing enterolactone from the plant lignan matairesinol [1]. The patented process proceeds via: (a) protection of matairesinol's phenolic hydroxyl groups as hydrogenolyzable ethers; (b) hydrogenolytic removal to yield bis-3,3′-O-methylenterolactone (the target compound); and (c) Lewis acid-mediated ether cleavage of the methoxy groups to afford enterolactone [1]. This patent-validated synthetic role establishes this compound's procurement value as a critical process intermediate and reference marker for enterolactone production quality control, distinct from its use as a biological probe.

Synthetic intermediate Enterolactone synthesis Patent Process chemistry GMP

Physical State and Formulation-Relevant Properties: Oil vs. Crystalline Solid Differentiation

3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) is a colourless to pale yellow thick oil at ambient temperature [1], whereas the parent compound enterolactone (CAS 78473-71-9) is a well-defined crystalline solid with a reported melting point of 141–143°C [2]. This fundamental physical-state difference arises directly from the absence of intermolecular hydrogen bonding in the bismethoxy derivative (HBD = 0), which eliminates the ordered crystal packing enabled by the phenolic –OH···O=C hydrogen bond network present in enterolactone [2]. The oil form of the target compound necessitates different handling, storage, and formulation protocols compared to the crystalline parent, with solubility reported as slight in chloroform and ethyl acetate [1], in contrast to enterolactone which exhibits measurable aqueous solubility (~220.6 mg/L estimated) [2].

Physical state Formulation Solid-state chemistry Handling Solubility

Recommended Procurement and Application Scenarios for 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) Based on Quantitative Differentiation Evidence


Reference Standard for Enterolactone Synthetic Process Quality Control and Impurity Profiling

As the patent-documented penultimate intermediate (bis-3,3′-O-methylenterolactone, 'Compound C') in the EP 1472239 A1 process for enterolactone manufacture, 3,4-Bismethoxy rac Enterolactone (CAS 78473-70-8) is the appropriate authenticated reference standard for in-process control testing, intermediate identity confirmation by HPLC/GC-MS, and residual intermediate impurity tracking in final enterolactone API batches [1]. Its distinct chromatographic retention (higher LogP = 3.28 vs. enterolactone LogP = 2.29) and unique mass spectral signature (exact mass = 326.15200 vs. 298.12051 for enterolactone) enable unambiguous detection and quantification at levels relevant to ICH Q3A impurity thresholds .

Lipophilic Enterolignan Probe for Membrane Permeability and Blood–Brain Barrier Penetration Studies

With a LogP of 3.28, zero hydrogen bond donors, and a tPSA of 44.76 Ų—all significantly differentiated from enterolactone (LogP 2.29, HBD 2, tPSA 66.76 Ų)—3,4-Bismethoxy rac Enterolactone represents a uniquely suited probe molecule for investigating how lignan O-methylation modulates passive membrane permeability, cellular uptake kinetics, and potential central nervous system access [1]. Its tPSA below the 60 Ų threshold associated with blood–brain barrier penetration makes it a valuable comparator in ADME/Tox profiling panels alongside the less permeable parent enterolactone [1].

Negative Control for Phenolic Hydroxyl-Dependent Pharmacological Assays (Aromatase, Na⁺,K⁺-ATPase, Antioxidant HAT Assays)

The complete absence of hydrogen bond donor capacity (HBD = 0) in 3,4-Bismethoxy rac Enterolactone renders it pharmacologically silent in assays requiring phenolic –OH engagement: aromatase inhibition (enterolactone Ki = 14.4 µM; bismethoxy derivative predicted inactive) [1], Na⁺,K⁺-ATPase inhibition (enterolactone IC₅₀ ≈ 150 µM; bismethoxy derivative expected to be substantially less active based on monomethyl SAR) , and hydrogen atom transfer (HAT)-based antioxidant assays . This makes it the preferred selectivity control compound for dissecting hydroxyl-dependent vs. hydroxyl-independent effects of enterolignans in multi-target pharmacological profiling studies.

Synthetic Building Block for Diversified Enterolactone Derivative Libraries in Medicinal Chemistry SAR Campaigns

The methoxy groups of 3,4-Bismethoxy rac Enterolactone serve as masked (protected) phenol equivalents that can be selectively deprotected under Lewis acid conditions (BBr₃, HBr/HI, or AlCl₃/EtSH) to yield enterolactone, or alternatively exploited for further synthetic diversification via directed ortho-metalation or electrophilic aromatic substitution at positions activated by the meta-methoxy substituents [1]. Its commercial availability as a well-characterized racemic trans intermediate (TRC Catalogue No. B487420) enables consistent starting material quality for structure–activity relationship (SAR) campaigns exploring the pharmacological impact of systematic O-alkylation, O-acylation, and aryl substitution within the dibenzylbutyrolactone lignan scaffold.

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